molecular formula C19H27BrN2O6 B558179 Boc-Lys(2-Bromo-Z)-OH CAS No. 47592-74-5

Boc-Lys(2-Bromo-Z)-OH

Cat. No. B558179
CAS RN: 47592-74-5
M. Wt: 459.3 g/mol
InChI Key: IBYVEZVZHJKJOU-HNNXBMFYSA-N
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Description

Boc-Lys(2-Bromo-Z)-OH is a compound commonly used in peptide synthesis. The Boc group serves as a protecting group for amino acids during peptide assembly. It provides stability under basic hydrolysis conditions, contact reduction conditions, and various nucleophilic reactions. Typically, deprotection occurs under acidic conditions, such as with trifluoroacetic acid (TFA) .

Scientific Research Applications

Synthesis and Biological Activity of Peptides

  • Boc-Lys(2-Bromo-Z)-OH was utilized in the synthesis of homoarginine-containing opioid peptides. The research compared the synthesis methods and tested the resulting peptides in biological assays, indicating potential avenues for designing biologically active peptides resistant to degradation by trypsin-like enzymes (Izdebski et al., 2007).

Peptide Synthesis Improvements

  • The compound was involved in the synthesis of Fmoc-L-Lys(Boc)-Gly-OH, highlighting the need for improved methods in peptide synthesis due to challenges like expensive materials, low yield, and purification difficulties (Zhao Yi-nan & Melanie Key, 2013).
  • Studies have focused on improving the synthesis of Boc-Lys derivatives, valuable intermediates for peptide syntheses, addressing issues like low and often irreproducible yields and the use of hazardous reagents (J. M. Scott, D. Parker, & D. R. Parrish, 1981).

Application in Nanotechnology

  • Boc-Lys(2-Bromo-Z)-OH derivatives were used in the functionalization of single-walled carbon nanotubes (SWCNTs), showing promise in biomedical applications due to desirable properties like dense, covalent modification, ease of purification, commercial availability of reagents, and pH-dependent solubility of the product (J. Mulvey et al., 2014).

properties

IUPAC Name

(2S)-6-[(2-bromophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BrN2O6/c1-19(2,3)28-18(26)22-15(16(23)24)10-6-7-11-21-17(25)27-12-13-8-4-5-9-14(13)20/h4-5,8-9,15H,6-7,10-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYVEZVZHJKJOU-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BrN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557512
Record name N~6~-{[(2-Bromophenyl)methoxy]carbonyl}-N~2~-(tert-butoxycarbonyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Lys(2-Bromo-Z)-OH

CAS RN

47592-74-5
Record name N~6~-{[(2-Bromophenyl)methoxy]carbonyl}-N~2~-(tert-butoxycarbonyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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